2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chloro-substituted ethanone derivative featuring a pyrrolidine ring modified with a cyclopropyl-methyl-amino-methyl substituent. The chlorine atom at the ethanone’s 2-position may act as a leaving group in synthetic applications, making this compound a candidate for pharmaceutical intermediates or bioactive molecule development .
Properties
IUPAC Name |
2-chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)8-10-3-2-6-14(10)11(15)7-12/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMDSLITYZBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization of 1,4-diamines or γ-aminoketones. For example, cyclization of 2-aminomethylpyrrolidine precursors under basic conditions yields the substituted pyrrolidine scaffold. Alternative routes employ Mitsunobu reactions or reductive amination to form the five-membered ring.
Key Reaction Conditions:
Introduction of Cyclopropyl-Methyl-Amino Group
The cyclopropyl-methyl-amino side chain is introduced via alkylation or reductive amination :
Alkylation Method:
Reductive Amination:
Chloroethanone Installation
Chlorination of the ethanone group is achieved via electrophilic substitution or oxidation-reduction sequences :
Direct Chlorination:
Stepwise Oxidation-Chlorination:
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Oxidation : Ethanone precursors oxidized with mCPBA (meta-chloroperbenzoic acid).
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Chlorination : Thionyl chloride (SOCl₂) or PCl₅ in anhydrous DCM.
Industrial-Scale Optimization
Purification Techniques
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Distillation : Reduced-pressure distillation isolates the product (b.p. 100–102°C at -0.1 MPa).
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Crystallization : Ethyl acetate/hexane mixtures yield >98% purity.
Comparative Analysis of Methods
Research Findings and Advancements
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols; solvents like dichloromethane or ethanol; mild heating.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran or ethanol.
Hydrolysis: Acidic or basic conditions; water or aqueous solvents.
Major Products Formed
Substitution Reactions: Substituted ethanone derivatives.
Oxidation and Reduction Reactions: Corresponding alcohols or reduced derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone lies in drug development , particularly targeting viral infections. Research has indicated that this compound may possess antiviral properties , potentially inhibiting viral replication mechanisms through interactions with viral proteins.
Key Findings:
- Antiviral Activity : Preliminary studies suggest that the compound can effectively inhibit certain viral activities, making it a candidate for further pharmacological exploration.
Neuropharmacology
Due to the presence of the pyrrolidine ring, which is often associated with central nervous system activity, this compound may also be explored for applications in neuropharmacology . The structural features allow for potential interactions with neurotransmitter systems, warranting further investigation into its effects on neurological disorders.
Synthesis and Derivatives
Various methods have been reported for synthesizing derivatives of this compound, enhancing its pharmacological profile. Compounds with similar structures have been evaluated for their biological activities, which may provide insights into optimizing the efficacy and safety of this compound .
Case Studies and Research Insights
Recent studies have focused on the interactions of this compound with various biological targets, revealing promising results that could lead to novel therapeutic applications. For instance, investigations into its effects on specific viral proteins have shown that modifications to the cyclopropyl-methyl-amino group can enhance antiviral activity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone
Molecular Formula : C₁₄H₁₇Cl₂N₂O
Molecular Weight : ~299.9 g/mol
Key Substituents :
- Piperidine ring (six-membered, 1-methyl-4-aminosubstituted)
- Dichlorophenyl group (5-chloro-2-aminophenyl) Comparison:
- The dichlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Applications : Likely explored as a kinase inhibitor or antimicrobial agent due to halogenated aromatic motifs .
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone
Molecular Formula: C₈H₈ClNO₂ Molecular Weight: ~185.5 g/mol Key Substituents:
- 6-Methoxypyridinyl group (aromatic, electron-rich)
Comparison : - The pyridine ring enables π-π stacking interactions, unlike the aliphatic pyrrolidine in the target compound.
- Applications: Used as a biochemical reagent or building block for heterocyclic drug synthesis .
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Molecular Formula : C₁₇H₁₉ClN₄OS
Molecular Weight : ~362.9 g/mol
Key Substituents :
- Pyrimidinyl-thioether (nitrogen-rich heterocycle)
- 2-Chlorobenzyl group (aromatic, lipophilic)
Comparison : - The pyrimidine-thioether motif may confer antiviral or anticancer activity by mimicking nucleic acid bases.
- Thioether functionality offers a reactive site for oxidation or alkylation.
Applications : Investigated for enzyme inhibition or as a precursor in targeted therapies .
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)-ethanone
Molecular Formula: C₁₂H₁₄ClNO Molecular Weight: ~223.7 g/mol Key Substituents:
- 4-Chlorophenyl group (hydrophobic, planar)
Comparison : - Simpler structure with a single chlorophenyl group reduces steric hindrance, favoring receptor binding.
- Applications: Studied as a ligand for CNS targets or protease inhibitors due to aromatic and amine interactions .
Data Table: Comparative Analysis
Biological Activity
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound with the molecular formula and a molecular weight of 230.73 g/mol. Its unique structure, featuring a chloro group and a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis methods, and potential applications based on recent research findings.
Biological Activity Overview
Research indicates that this compound exhibits significant biological properties, particularly in antiviral and antimicrobial activities.
Antiviral Properties
The compound has been studied for its potential to inhibit viral replication mechanisms. Its structural features allow it to interact effectively with viral proteins, making it a candidate for further pharmacological development against various viral infections.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrrolidine, including this compound, possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can disrupt essential biological processes within pathogens or target cells, leading to their inhibition or death.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as 1,4-diamines.
- Introduction of the Cyclopropyl-Methyl-Amino Group : Alkylation of the pyrrolidine ring with cyclopropyl-methyl-amine under basic conditions.
- Chlorination and Ethanone Formation : The final steps involve chlorination to introduce the chloro group and formation of the ethanone moiety.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique attributes of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylbutyryl fentanyl | Contains a piperidine ring; known for opioid activity | |
| N-(4-Methylphenyl)-N-(cyclopropyl)acetamide | Features cyclopropane; studied for analgesic properties | |
| 4-Chlorobenzoyl fentanyl | Similar chloro-substituted structure; evaluated for potency as an opioid |
The presence of the cyclopropyl-methyl-amino group in this compound imparts distinct steric and electronic properties that can influence its reactivity and interactions with biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, and what key reaction parameters influence yield?
- Methodological Answer : A modified procedure for synthesizing analogous 2-chloro-ethanone derivatives involves:
Pyrrolidine functionalization : Introducing the cyclopropyl-methyl-amine moiety via reductive amination or nucleophilic substitution, optimizing solvent polarity (e.g., DMF or THF) and temperature (20–60°C) to favor amine coupling .
Chloroacetylation : Reacting the functionalized pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Excess chloroacetyl chloride (1.2–1.5 equivalents) improves yield .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitoring by TLC or HPLC ensures purity (>95%) .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl methylamine integration at δ 0.8–1.2 ppm; pyrrolidine protons at δ 2.5–3.5 ppm) .
- IR : Validate carbonyl (C=O) stretch at ~1700 cm⁻¹ and N–H/N–C stretches (1100–1250 cm⁻¹) .
- Crystallography : Use SHELX (SHELXL/SHELXS) for single-crystal X-ray refinement. Key parameters: Mo Kα radiation, 100 K temperature, and anisotropic displacement parameters for heavy atoms .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺ and isotopic chlorine patterns .
Q. What are the critical safety considerations and handling protocols for this compound?
- Methodological Answer :
- Hazards : Corrosive (skin/eye damage, H314) and acute toxicity if ingested (H301). Use fume hoods, nitrile gloves, and safety goggles .
- Storage : Inert atmosphere (argon) at 2–8°C in glass containers. Avoid oxidizers (e.g., peroxides) and moisture to prevent hydrolysis .
- Spill Management : Absorb with sand or vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity and stability under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess steric strain in the pyrrolidine-cyclopropylmethylamine backbone. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to evaluate hydrolytic stability of the chloroacetyl group. Use AMBER force fields for temperature-dependent degradation studies .
- Docking Studies : Screen for potential protein targets (e.g., kinases) by aligning the compound’s carbonyl and amine groups with binding pockets (AutoDock Vina) .
Q. What strategies resolve contradictory data regarding stereochemical outcomes in synthetic pathways?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Compare retention times with racemic standards .
- VCD/ECD Spectroscopy : Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to assign absolute configuration. Match experimental spectra with computed spectra (Gaussian 16) .
- Crystallographic Twinning : If X-ray data shows twinning (e.g., SHELXD output), apply the BASF parameter in SHELXL to refine against twinned data .
Q. What challenges arise in optimizing enantiomeric excess for chiral derivatives, and which analytical techniques are most reliable?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) during pyrrolidine functionalization. Monitor enantioselectivity via ¹⁹F NMR (if fluorinated analogs exist) .
- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) to resolve intermediates under kinetic control. Track progress via polarimetry .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) at facilities like APS (Argonne) to resolve subtle stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
